molecular formula C20H19ClN2O3S B285895 5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione

5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione

Cat. No. B285895
M. Wt: 402.9 g/mol
InChI Key: PEPBJCHRMAGCDK-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione, also known as CP-465,022, is a small molecule inhibitor of the orexin-1 receptor. It was developed as a potential treatment for insomnia and other sleep disorders.

Mechanism of Action

5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione is a selective antagonist of the orexin-1 receptor, which is involved in the regulation of wakefulness and sleep. By blocking the activity of the orexin-1 receptor, 5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione promotes sleep and reduces wakefulness.
Biochemical and Physiological Effects:
5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione has been shown to increase total sleep time and decrease wakefulness in animal models. It has also been shown to reduce anxiety and depression-like behaviors in rodents. In addition, 5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione has been shown to improve glucose tolerance and reduce body weight in obese mice.

Advantages and Limitations for Lab Experiments

One advantage of using 5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione in lab experiments is its selectivity for the orexin-1 receptor, which allows for more specific targeting of this receptor. However, one limitation is that 5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione has a relatively short half-life, which may limit its effectiveness in some experiments.

Future Directions

There are several potential future directions for research on 5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione. One area of interest is the potential use of this compound in the treatment of obesity and other metabolic disorders. Another area of interest is the potential use of 5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione in the treatment of anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of 5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione and its effects on sleep and wakefulness.

Synthesis Methods

5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione was first synthesized by Pfizer in 2002. The synthesis method involves the reaction of 2-chlorobenzaldehyde and 2-furfural in the presence of ammonium acetate to form 5-(2-chlorophenyl)-2-furylmethanol. This intermediate is then reacted with 1-piperidinemethanethiol and 2,4-thiazolidinedione to form 5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione.

Scientific Research Applications

5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential use as a treatment for insomnia and other sleep disorders. It has also been studied for its effects on anxiety, depression, and addiction. In addition, 5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione has been investigated for its potential use in the treatment of obesity and other metabolic disorders.

properties

Molecular Formula

C20H19ClN2O3S

Molecular Weight

402.9 g/mol

IUPAC Name

(5E)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C20H19ClN2O3S/c21-16-7-3-2-6-15(16)17-9-8-14(26-17)12-18-19(24)23(20(25)27-18)13-22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13H2/b18-12+

InChI Key

PEPBJCHRMAGCDK-LDADJPATSA-N

Isomeric SMILES

C1CCN(CC1)CN2C(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4Cl)/SC2=O

SMILES

C1CCN(CC1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4Cl)SC2=O

Canonical SMILES

C1CCN(CC1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4Cl)SC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.